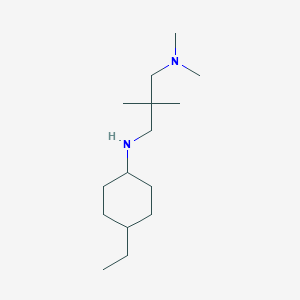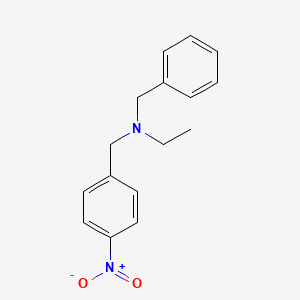![molecular formula C19H26N6 B5869231 N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine](/img/structure/B5869231.png)
N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine, commonly known as MPDP or MPDPH, is a selective dopamine transporter ligand. It is a member of the pyrimidine-based compounds and has been used in scientific research to study the dopamine system and its role in various physiological and pathological conditions.
Mécanisme D'action
MPDP selectively binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increase in dopamine levels has been shown to have a positive effect on various physiological and pathological conditions.
Biochemical and Physiological Effects:
MPDP has been shown to have a positive effect on various physiological and pathological conditions. It has been shown to increase dopamine levels in the brain, which has been linked to an improvement in mood, motivation, and attention. MPDP has also been shown to have potential therapeutic effects in conditions such as Parkinson's disease, depression, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
MPDP has several advantages when used in lab experiments. It is a highly selective dopamine transporter ligand, which makes it a useful tool for studying the dopamine system. It is also relatively stable and has a long half-life, which makes it easier to handle and use in experiments.
One limitation of using MPDP in lab experiments is that it is a synthetic compound, and its effects may not be representative of natural dopamine transporter ligands. Additionally, the effects of MPDP may vary depending on the dose and duration of administration.
Orientations Futures
There are several future directions for the use of MPDP in scientific research. One potential area of research is the use of MPDP in the treatment of Parkinson's disease. MPDP has been shown to increase dopamine levels in the brain, which may have a positive effect on the symptoms of Parkinson's disease.
Another potential area of research is the use of MPDP in the treatment of addiction. MPDP has been shown to have a positive effect on the reward system, which may make it a useful tool in the treatment of addiction.
Overall, MPDP is a useful tool for studying the dopamine system and its role in various physiological and pathological conditions. Its selective binding to the dopamine transporter and ability to increase extracellular dopamine levels make it a valuable compound for scientific research.
Méthodes De Synthèse
MPDP is synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenylhydrazine with 4-methyl-6-(1-piperidinyl) pyrimidine-2-amine to form the intermediate product. This intermediate is then reacted with guanidine hydrochloride to produce the final product, MPDP.
Applications De Recherche Scientifique
MPDP has been extensively used in scientific research to study the dopamine system and its role in various physiological and pathological conditions. It has been used to study the effects of dopamine transporter inhibition on the reward system, addiction, and other neurological disorders.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6/c1-13-7-8-16(14(2)11-13)22-18(20)24-19-21-15(3)12-17(23-19)25-9-5-4-6-10-25/h7-8,11-12H,4-6,9-10H2,1-3H3,(H3,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUASJMDPFCADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=N2)N3CCCCC3)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C(=N/C2=NC(=CC(=N2)N3CCCCC3)C)/N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)
![2-methoxy-5-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5869179.png)




![N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5869205.png)
![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)
![N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5869214.png)

![4-[(3-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5869223.png)

![3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869243.png)